3,4-Dibromo-8-chloroquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1210818-38-4 |
|---|---|
Molecular Formula |
C9H4Br2ClN |
Molecular Weight |
321.396 |
IUPAC Name |
3,4-dibromo-8-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-4-13-9-5(8(6)11)2-1-3-7(9)12/h1-4H |
InChI Key |
NCAPAYIDIDKFNR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)Br)Br |
Synonyms |
8-Chloro-3,4-dibromoquinoline |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms
Reactions Involving Halogen Substituents
The C-Br and C-Cl bonds are the primary sites for synthetic elaboration, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The reactivity of each halogen is highly dependent on its position on the quinoline (B57606) ring.
The halogen substituents on the 3,4-Dibromo-8-chloroquinoline core are amenable to displacement through various mechanisms, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): Halogens at the C4 position of the quinoline ring are particularly activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. Therefore, the C4-bromo substituent in this compound is expected to be the most susceptible to displacement by nucleophiles such as amines, alkoxides, and thiolates. The C3-bromo and C8-chloro substituents are considerably less reactive in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions: All three halogen atoms can participate in cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of C-Br versus C-Cl bonds, and the influence of their electronic environment, allows for sequential and site-selective functionalization. For instance, in related di- and tri-haloquinolines, Suzuki-Miyaura couplings have been extensively used to introduce aryl and vinyl substituents. researchgate.netnih.gov The greater reactivity of C-Br bonds over C-Cl bonds in these catalytic cycles is a well-established principle that facilitates selective transformations.
Achieving regioselectivity in the functionalization of this compound is a critical aspect of its synthetic utility. The distinct electronic nature of each halogenated position provides a basis for this selectivity.
The general order of reactivity for the halogens in palladium-catalyzed reactions is typically C-Br > C-Cl. Within the C-Br bonds, the C4-Br is generally more reactive than the C3-Br in certain transformations due to its position relative to the nitrogen atom. However, in many cross-coupling reactions, the relative bond dissociation energies are a key factor. Computational studies on similar dibromoquinolines have indicated that the C-X bond dissociation energies for halogens on the benzo ring can be comparable, sometimes leading to a lack of selectivity if reaction conditions are not carefully controlled. nih.gov
For this compound, a likely order of reactivity under palladium catalysis would be the sequential displacement of the two bromine atoms followed by the chlorine atom. Selective reaction at the C4-position can often be achieved under milder conditions, followed by reaction at the C3-position. The C8-chloro group, being on the benzenoid ring and less activated, would typically require more forcing conditions to react. This differential reactivity allows for a stepwise elaboration of the quinoline core. For example, a Suzuki coupling could first be directed to the C4-position, followed by a different coupling reaction at the C3-position, and finally a third at the C8-position.
Table 1: Predicted Reactivity of Halogen Substituents in this compound
| Position | Halogen | Expected Reactivity in S |
Expected Reactivity in Pd-Coupling | Notes |
|---|---|---|---|---|
| C4 | Bromine | High | High | Activated by the quinoline nitrogen. Generally the most reactive site. |
| C3 | Bromine | Low | Medium-High | Less activated for SNAr. Reactivity in coupling is high but may require slightly harsher conditions than C4. |
Facile Displacement and Elaboration of Halogen Atoms
Reactivity of the Quinoline Nitrogen Heterocycle
The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basic and nucleophilic character to the quinoline ring system.
Like pyridine (B92270), quinoline is a weak base. rsc.org It readily reacts with acids to form a quinolinium salt, where the nitrogen atom becomes protonated. pjsir.org The basicity of the nitrogen in this compound is significantly reduced compared to the parent quinoline molecule. This is due to the strong electron-withdrawing inductive effect of the three halogen substituents, which decreases the electron density on the nitrogen atom, making its lone pair less available for protonation. masterorganicchemistry.com
The equilibrium for the protonation of this compound will lie further to the left (favoring the free base) compared to unsubstituted quinoline. The pKₐ of the conjugate acid, the 3,4-Dibromo-8-chloroquinolinium ion, is therefore expected to be considerably lower than that of the quinolinium ion (pKa ≈ 4.9).
Table 2: Comparison of Basicity in Quinolines
| Compound | pK |
Effect of Substituents |
|---|---|---|
| Quinoline | 4.9 | Reference compound. |
| 8-Chloroquinoline | 3.1 | Electron-withdrawing Cl reduces basicity. |
The nitrogen atom of the quinoline ring can act as a Lewis base, coordinating to various metal centers to form metal complexes. nih.gov While derivatives like 8-hydroxyquinoline (B1678124) are famous bidentate chelating agents, the simple quinoline nitrogen in this compound can function as a monodentate ligand. nih.govacs.org It can form complexes with a wide range of transition metals, including palladium, platinum, cobalt, and zinc. acs.org This coordination is a fundamental step in many catalytic cycles, such as palladium-catalyzed cross-coupling reactions, where initial coordination of the catalyst to the heterocycle can occur.
Protonation and Acid-Base Behavior
Transformations of Ancillary Functional Groups
The specified compound, this compound, consists of a quinoline core substituted only with halogen atoms. Therefore, it does not possess ancillary functional groups such as methyl, hydroxyl, or carboxyl groups. Should such groups be introduced through the elaboration of the halogen substituents, they would undergo their characteristic chemical transformations. For example, a formyl group introduced via a coupling reaction could be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. researchgate.net The electronic nature of the trihaloquinoline core would invariably influence the reactivity of any introduced functional group.
Reactions of Carbaldehyde Functionalities (e.g., formation of arylhydrazones, nucleophilic additions, reductions)
A carbaldehyde group, if introduced onto the this compound core (for instance, at position 3, creating this compound-3-carbaldehyde), becomes a highly versatile functional handle for a variety of chemical transformations.
Formation of Arylhydrazones: The reaction of a quinoline carbaldehyde with arylhydrazines is a fundamental step in the synthesis of various heterocyclic systems. This condensation reaction typically proceeds by heating the aldehyde with an arylhydrazine hydrochloride in a suitable solvent like ethanol, often with a mild base such as triethylamine (B128534) to neutralize the generated acid. africaresearchconnects.com For example, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde readily reacts with various arylhydrazine hydrochlorides to form the corresponding arylhydrazone derivatives. africaresearchconnects.com These arylhydrazones are crucial intermediates, particularly for subsequent cyclization reactions. africaresearchconnects.commdpi.com The general mechanism involves the nucleophilic attack of the hydrazine (B178648) on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the hydrazone. mdpi.comnih.gov
Nucleophilic Additions: The electrophilic carbonyl carbon of the quinoline carbaldehyde is susceptible to attack by various nucleophiles. smolecule.com For instance, 4,6,8-triarylquinoline-3-carbaldehydes undergo nucleophilic addition with anilines in refluxing dioxane to yield the corresponding amino-methylene derivatives. nih.gov Similarly, reactions with amines or alcohols can lead to the formation of imines or acetals, respectively. smolecule.com Another significant reaction is the addition of an amino group from formamide (B127407) to the aldehyde, followed by condensation and elimination of HCl, which can lead to fused pyrrolo[3,4-b]quinolin-3-ones. rsc.org
Reductions: The carbaldehyde group on the quinoline ring can be selectively reduced to a primary alcohol. A common and efficient reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a protic solvent like ethanol, typically under reflux conditions. nih.govrsc.org This reduction converts the aldehyde into a hydroxymethyl group. For example, 4,6,8-triarylquinoline-3-carbaldehydes are smoothly reduced to their corresponding alcohols using NaBH₄ in refluxing ethanol. nih.gov Similarly, tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) is reduced by sodium borohydride in methanol (B129727) to yield the corresponding alcohol. rsc.org
Table 1: Representative Reactions of Quinoline Carbaldehyde Functionalities
| Starting Material | Reagent(s) & Conditions | Product Type | Yield | Reference(s) |
|---|---|---|---|---|
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylhydrazine hydrochlorides, triethylamine, ethanol | Arylhydrazone | Not specified | africaresearchconnects.com |
| 4,6,8-Triarylquinoline-3-carbaldehydes | 4-Fluoroaniline, dioxane, reflux | (Fluorophenyl)amino)-N-(quinolin-3-yl)methylene derivative | Not specified | nih.gov |
| 4,6,8-Triarylquinoline-3-carbaldehydes | NaBH₄, ethanol, reflux, 0.5 h | (Quinolin-3-yl)methanol | Not specified | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Hydrazone | Not specified | nih.govrsc.org |
Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazoloquinolines, Thienoquinolines)
The halogenated quinoline framework is an excellent precursor for constructing fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Pyrazoloquinolines: Pyrazolo[4,3-c]quinolines can be synthesized from haloquinoline carbaldehydes through a two-step process. The first step is the formation of an arylhydrazone, as described previously. The subsequent and crucial step is an intramolecular cyclization. This is often achieved by treating the arylhydrazone intermediate with a base, such as a 5% ethanolic solution of potassium hydroxide (B78521) (KOH), which facilitates the ring-closing reaction to yield the 1-aryl-pyrazolo[4,3-c]quinoline system. africaresearchconnects.com In the case of 1-aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinolines synthesized from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, the remaining bromine atoms at positions 6 and 8 can be further functionalized via Suzuki-Miyaura cross-coupling reactions to create novel 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines. africaresearchconnects.com Other methods for synthesizing pyrazolo[3,4-b]quinolines involve the reaction of aminopyrazoles with o-halogenobenzaldehydes or the reaction of 2-chloroquinoline-3-carbonitriles with hydrazine hydrate. nih.govmdpi.com
Thienoquinolines: The synthesis of thienoquinolines often involves building the thiophene (B33073) ring onto the quinoline core. While specific examples starting from this compound are not detailed in the available literature, general strategies for thieno[2,3-b]quinoline synthesis often utilize quinoline-2(1H)-thione derivatives as key intermediates. raco.cat For instance, 8-Benzylidene-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)thione can be used as a starting material to build fused thienoquinoline systems. raco.cat Another approach involves the reaction of haloquinolines with sulfur-containing reagents, although specific conditions would need to be optimized. dntb.gov.ua
Table 2: Synthesis of Fused Heterocyclic Systems from Quinoline Derivatives
| Starting System | Reaction Sequence | Fused System Formed | Key Reagents | Reference(s) |
|---|---|---|---|---|
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | 1. Arylhydrazone formation2. Intramolecular cyclization | 1-Aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinoline | 1. Arylhydrazine HCl, Et₃N2. 5% Ethanolic KOH | africaresearchconnects.com |
| 2-Chloroquinoline-3-carbonitrile | Cycloaddition | 1H-Pyrazolo[3,4-b]quinolin-3-amine | Hydrazine hydrate | nih.gov |
| 8-Benzylidene-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)thione | Cyclization/Annulation | Thieno[2,3-b]quinoline | Not specified | raco.cat |
Oxidative and Reductive Transformations of the Quinoline Core
The quinoline ring system itself can undergo oxidative and reductive transformations, altering the aromaticity and substitution pattern of the core structure.
Oxidative Transformations: The oxidation of quinolines can lead to several outcomes. One common transformation is the formation of quinoline-N-oxides by treating the quinoline with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used in further functionalization reactions. bioengineer.org Another approach involves oxidative C-H activation, often catalyzed by transition metals like rhodium or palladium, to introduce new functional groups directly onto the quinoline core. mdpi.comrsc.org Furthermore, visible-light-mediated oxidative cyclization of related enamines can be used to construct the quinoline ring system itself, often using molecular oxygen as a sustainable oxidant. acs.org In some cases, the quinoline ring can act as the oxidant in a reaction. For example, in the acid-catalyzed coupling of quinoline with indoles, the quinoline is partially reduced to 1,2,3,4-tetrahydroquinoline, facilitating the oxidative C-C bond formation. nih.gov
Reductive Transformations: The reduction of the quinoline core, particularly the pyridine ring, is a well-established transformation. Catalytic hydrogenation is a powerful method to produce 1,2,3,4-tetrahydroquinolines. acs.org Various heterogeneous catalysts, including those based on platinum, palladium, and nickel, are effective for this purpose. acs.org Metal-free conditions using reagents like Hantzsch esters or transfer hydrogenation from other sources can also achieve this reduction. rsc.org A dissolving metal reduction using iron in acetic acid is a mild and selective method for reducing nitroaromatics to anilines, which can then undergo an in-situ Friedländer annulation to form the quinoline ring. mdpi.com This highlights that reduction can be a key step in both the synthesis and transformation of the quinoline core. mdpi.com
Spectroscopic and Structural Characterization of Polyhalogenated Quinolines
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
The IR spectrum of 3,4-Dibromo-8-chloroquinoline would be expected to show several characteristic absorption bands. While a specific spectrum is not available, the expected regions for the key functional groups can be predicted based on established correlation tables and data from similar compounds. researchgate.netrsc.org
The main expected absorptions are:
Aromatic C-H stretching: These vibrations typically occur in the region of 3000-3100 cm⁻¹.
Aromatic C=C and C=N stretching: The stretching vibrations of the quinoline (B57606) ring system are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. For instance, 3-bromo-4-phenylquinoline shows a band at 1569 cm⁻¹. acs.org
C-Cl stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 700 and 850 cm⁻¹.
C-Br stretching: The carbon-bromine stretching vibration appears at lower frequencies, usually in the range of 500-650 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Medium to Weak |
| Aromatic C=C and C=N stretch | 1400-1600 | Medium to Strong |
| C-Cl stretch | 700-850 | Strong |
| C-Br stretch | 500-650 | Strong |
The analysis of IR spectra of related compounds, such as 8-chloroquinoline, confirms the presence of characteristic bands for the quinoline core and the carbon-halogen bonds. nih.gov
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structure. For quinoline and its derivatives, Raman spectra exhibit characteristic peaks corresponding to the vibrations of the fused benzene (B151609) and pyridine (B92270) rings. escholarship.org
In the case of polyhalogenated quinolines, the introduction of heavy halogen atoms (bromine and chlorine) significantly influences the vibrational frequencies. The carbon-halogen (C-Br, C-Cl) stretching and bending vibrations are expected to appear in the lower frequency region of the spectrum. Furthermore, the substitution pattern on the quinoline ring affects the in-plane and out-of-plane ring vibrations.
While a specific Raman spectrum for this compound is not available in the reviewed literature, analysis of related compounds provides insight into expected spectral features. For instance, studies on quinoline itself show characteristic Raman peaks at approximately 760, 1014, 1372, and 1571 cm⁻¹, which correspond to ring vibrational modes. escholarship.org The presence of bromo and chloro substituents in the 3, 4, and 8 positions would be expected to shift these peaks and introduce new ones corresponding to C-Br and C-Cl bonds.
Table 1: Characteristic Raman Peaks for Quinoline
| Raman Peak (cm⁻¹) | Vibrational Assignment |
|---|---|
| 760 | Ring Vibration |
| 1014 | Ring Vibration |
| 1372 | Ring Vibration |
| 1571 | Ring Vibration |
Data sourced by analogy from studies on quinoline. escholarship.org
Electronic Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, investigates the electronic transitions within a molecule, providing information on its chromophores and photophysical behavior.
The UV-Vis absorption spectrum of quinoline-based compounds is characterized by electronic transitions within the aromatic π-system. msu.edu The presence of halogen substituents, which are electron-withdrawing and can also participate in resonance, modifies the energy of the molecular orbitals, leading to shifts in the absorption maxima (λmax).
For polyhalogenated quinolines, conjugation and substituent effects are the primary determinants of their UV-Vis spectra. msu.edu Research on compounds like 4,6,8-triarylquinoline-3-carbaldehydes, derived from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, shows absorption maxima that are influenced by the nature of the aryl substituents and the solvent polarity. nih.gov For example, various substituted quinolines exhibit absorption bands in the range of 250-400 nm. nih.gov It is anticipated that this compound would display complex absorption patterns in this region, corresponding to π-π* transitions within the polyhalogenated aromatic system.
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many quinoline derivatives are known to be fluorescent, a property that is highly sensitive to their chemical environment and substitution pattern. nih.gov
Solvatochromism is the phenomenon where a substance changes color in response to the polarity of the solvent. This effect is often indicative of a significant change in the dipole moment of the molecule between its ground and excited states, which is a hallmark of intramolecular charge transfer (ICT). nih.gov In ICT compounds, an electron is transferred from a donor part of the molecule to an acceptor part upon photoexcitation.
Polyhalogenated quinolines and their derivatives often exhibit ICT characteristics, especially when functionalized with electron-donating and electron-accepting groups. nih.govresearchgate.net Studies on various substituted quinolines reveal positive solvatochromism, where the absorption and emission spectra shift to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. researchgate.netnih.gov This is observed in compounds like 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines and 4,6,8-triarylquinoline-3-carbaldehydes. nih.govmdpi.com Given the presence of multiple electronegative halogens, this compound likely possesses a ground state with a specific charge distribution that could be significantly altered upon excitation, making it a candidate for exhibiting solvatochromic properties.
Fluorescence and Photoluminescence Spectroscopy for Emission Properties
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be particularly informative.
The molecular formula of this compound is C₉H₄Br₂ClN. epa.gov This gives it a monoisotopic mass of approximately 318.84 g/mol . A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks for the molecular ion (M⁺).
HRMS analyses of related bromo-chloro-substituted quinolines have confirmed their elemental compositions with high accuracy. mdpi.comacs.org For example, the calculated mass for the protonated molecule [M+H]⁺ of 3-Bromo-8-chloro-4-phenylquinoline (C₁₅H₁₀BrClN) is 317.9680, with an observed value of 317.9686. acs.org Similarly, for 6,8-Dibromo-4-methoxy-2-phenylquinoline (C₁₆H₁₂NOBr₂), the [M+H]⁺ ion was found at m/z 377.9128, matching the calculated value of 377.9129. mdpi.com
Table 2: Molecular Weight and Mass Spectrometry Data for this compound and Related Compounds
| Compound | Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) | Type of MS Data |
|---|---|---|---|
| This compound | C₉H₄Br₂ClN | 318.8399 | Theoretical |
| 3-Bromo-8-chloro-4-phenylquinoline | C₁₅H₁₀BrClN | 317.9680 ([M+H]⁺) | ESI-TOF |
| 6,8-Dibromo-4-methoxy-2-phenylquinoline | C₁₅H₁₀NOBr₂ | 377.9129 ([M+H]⁺) | ES |
Data for related compounds sourced from mdpi.comacs.org. Theoretical data for the target compound is based on its molecular formula. epa.gov
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comuni-ulm.defzu.cz This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing. fzu.cz
A search of the available literature and crystallographic databases did not yield a solved crystal structure for this compound. However, if a suitable single crystal were to be grown and analyzed, the resulting data would unambiguously confirm its molecular structure. rigaku.com The analysis would reveal the planarity of the quinoline ring system and the precise spatial relationship of the three halogen substituents. This information is invaluable for understanding the solid-state properties of the material and for computational modeling studies. acs.org X-ray studies on other complex quinoline derivatives have been successfully used to elucidate their detailed molecular and crystal structures. mdpi.commassey.ac.nz
Determination of Crystal Structure and Molecular Conformation
No specific single-crystal X-ray diffraction data for this compound was identified. However, analysis of similar halogenated quinolines allows for a well-founded prediction of its structural properties. The quinoline core is an aromatic, bicyclic heterocycle and is inherently planar. It is expected that the this compound molecule would retain this fundamental planarity.
A survey of halogenated quinoline derivatives reveals a strong preference for crystallization within the monoclinic crystal system, with the space group P2₁/c (or its non-standard setting P2₁/n) being particularly common. rasayanjournal.co.in This suggests that this compound would likely adopt a similar crystal system. The presence of multiple, heavy halogen atoms (two bromine, one chlorine) would significantly influence the unit cell parameters, contributing to a densely packed crystal lattice.
The molecular conformation of related compounds, such as N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine, shows that the quinoline ring system maintains its planarity within the crystal structure. acs.orgfigshare.com Therefore, it is anticipated that the fused aromatic rings of this compound would be essentially coplanar.
Table 1: Predicted Crystallographic Parameters for this compound (Based on Analogous Compounds)
| Parameter | Expected Value/Type | Rationale |
| Crystal System | Monoclinic | High prevalence in halogenated quinoline derivatives. rasayanjournal.co.in |
| Space Group | P2₁/c or P2₁/n | Most frequently observed space group for this class of compounds. rasayanjournal.co.in |
| Molecular Conformation | Planar | The fused aromatic quinoline system is inherently planar. acs.orgfigshare.com |
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonds, π-π Stacking)
The crystalline architecture of polyhalogenated aromatic compounds is primarily governed by a combination of weak intermolecular forces, including halogen bonds, hydrogen bonds, and π-π stacking interactions.
Halogen Bonding: Halogen bonding is a significant directional interaction in which a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. mdpi.com In the crystal lattice of this compound, several types of halogen bonds are expected to be present:
Br···N and Cl···N Interactions: The nitrogen atom of the quinoline ring is a potent halogen bond acceptor. In a related structure, a Cl···N halogen bond was observed with a distance of 3.106 Å. researchgate.net Similar interactions involving the bromine and chlorine atoms of this compound with the nitrogen of an adjacent molecule are highly probable.
Halogen···Halogen Interactions: Contacts between the bromine and chlorine atoms of neighboring molecules (e.g., Br···Br, Cl···Br) are also anticipated. These interactions are crucial in the packing of many halogenated aromatic hydrocarbons. mdpi.comannualreviews.org For instance, a Cl···F interaction of 3.217 Å, less than the sum of the van der Waals radii, was identified as a key structure-directing force in (5-chloroquinolin-8-yl)-2-fluorobenzoate. mdpi.com
Hydrogen Bonding: While the this compound molecule lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C–H···X (where X is N, Br, or Cl) hydrogen bonds. The aromatic C-H groups can act as weak donors, interacting with the electronegative nitrogen or halogen atoms on neighboring molecules. In the crystal structure of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, bifurcated C–H···O contacts with distances of 2.527 Å and 2.602 Å were observed. mdpi.com Analogous C–H···N and C–H···Halogen interactions would be expected to contribute to the stability of the this compound crystal.
π-π Stacking: The planar, electron-rich aromatic system of the quinoline ring is highly conducive to π-π stacking interactions. In these arrangements, the planes of the quinoline rings of adjacent molecules align in a parallel or offset fashion. For example, in 11-chloro-2,3,4,5-tetrahydro-1H-cyclohepta[b]quinoline, molecules form dimers through π-π interactions with an interplanar distance of 3.576 Å. nih.gov Similarly, the structure of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one exhibits π-π stacking with a distance of 3.447 Å between the planes. mdpi.com This type of interaction is a defining feature of the crystal packing of aromatic molecules and would be a primary stabilizing force for this compound.
Table 2: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference for Analogy |
| Halogen Bond | C–Cl / C–Br | N (quinoline) | ~3.1 | researchgate.net |
| Halogen Bond | C–Cl / C–Br | Cl / Br | < 3.3 | mdpi.com |
| Hydrogen Bond | C–H (aromatic) | N / Cl / Br | ~2.5 - 2.8 | mdpi.com |
| π-π Stacking | Quinoline Ring | Quinoline Ring | ~3.4 - 3.6 | mdpi.comnih.gov |
| C–H···π Interaction | C–H (aromatic) | Quinoline Ring | ~2.7 | mdpi.comresearchgate.net |
Crystal Packing Motifs and Polymorphism Studies
Crystal Packing Motifs: Based on analogous structures, the C–H···X and halogen bonds would likely link molecules into chains or dimers. mdpi.comresearchgate.net These primary motifs would then be further organized by π-π stacking interactions, which would arrange the chains or dimers into layers or columns. mdpi.comnih.gov For example, in one chloroquinoline derivative, C–H···O hydrogen bonds form chains, which are then interlinked by halogen bonds into layers. researchgate.net A similar layered or herringbone packing arrangement is highly probable for this compound.
Polymorphism Studies: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly in rigid aromatic systems where subtle shifts in intermolecular interactions can lead to different packing arrangements. annualreviews.orgrsc.org The specific polymorph obtained can be influenced by factors like solvent choice and mechanical stress during crystallization. rsc.org While polymorphism is a known feature of halogenated aromatic compounds, no specific studies on the polymorphic behavior of this compound have been reported in the surveyed literature. researchgate.netibict.br
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. acs.org It is particularly effective for determining optimized ground state geometries, vibrational frequencies, and various electronic properties.
For substituted quinolines, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p), are employed to predict molecular geometry. acs.org These calculations yield key parameters such as bond lengths, bond angles, and dihedral angles. The electronic structure analysis includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating the chemical stability of the molecule. researchgate.netacs.org
Table 1: Representative DFT-Calculated Properties for a Substituted Quinoline (B57606) (Note: This data is illustrative of typical results obtained for quinoline derivatives, as specific data for 3,4-Dibromo-8-chloroquinoline is not available in the provided sources.)
| Property | Method/Basis Set | Calculated Value | Reference Compound |
| HOMO Energy | B3LYP/6-311G(d,p) | -6.5 eV | Generic Quinoline Derivative |
| LUMO Energy | B3LYP/6-311G(d,p) | -1.8 eV | Generic Quinoline Derivative |
| Energy Gap (ΔE) | B3LYP/6-311G(d,p) | 4.7 eV | Generic Quinoline Derivative |
| Dipole Moment | B3LYP/6-311G(d,p) | 2.5 Debye | Generic Quinoline Derivative |
These calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential reactions. acs.orgacs.org
To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. It is an extension of DFT used to predict electronic absorption spectra (UV-Vis spectra) and other spectroscopic properties. researchgate.netacs.org
By calculating the transition energies and oscillator strengths between the ground state and various excited states, TD-DFT can simulate a molecule's UV-Vis spectrum. acs.org This allows for a direct comparison with experimental spectroscopic data, helping to validate the computational model and assign specific electronic transitions, such as π-π* transitions common in aromatic systems like quinoline. researchgate.net For related compounds like 8-chloroquinoline, TD-DFT has been successfully used to determine electronic properties like HOMO and LUMO energies. researchgate.net
Semiempirical quantum chemistry methods, such as RM1 (Recife Model 1), offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for large molecular systems or high-throughput screening. scielo.br RM1 was developed by reparametrizing earlier methods like AM1 and PM3 to provide improved accuracy for a wide range of organic and biochemical compounds. scielo.br
These methods are particularly useful for:
Large System Simulations: Analyzing macromolecules or complex molecular assemblies where DFT would be computationally prohibitive.
Property Prediction: Quickly estimating energetic properties, such as heats of formation, and geometric parameters. scielo.br
Conformational Searches: Performing initial conformational analyses to identify low-energy structures before refining them with higher-level methods like DFT. scielo.br
The RM1 method has been successfully used to predict the energetic properties of transition states and intermediates in reaction mechanisms. scielo.br
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a broader range of computational techniques that build upon quantum chemical calculations to explore dynamic and large-scale molecular behavior.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, which has a rigid core, conformational flexibility would be limited unless it is part of a larger, more flexible structure.
Computational methods can be used to map the potential energy surface of a molecule as a function of its rotatable bonds. This allows for the identification of local and global energy minima, which correspond to the most stable conformers. acs.org Such analyses are crucial for understanding how a molecule's shape influences its interactions and properties. acs.org
A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states—the high-energy species that represent the barrier to a reaction. scielo.br
For substituted quinolines, this could involve modeling reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, which are common for halogenated heterocycles. researchgate.networktribe.com Computational tools can help predict the regioselectivity of such reactions, for instance, by determining which of the halogen atoms (at positions 3, 4, or 8) is most likely to react under specific conditions.
Conformational Analysis and Energy Landscapes
Electronic Structure Analysis
Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of halogenated quinolines. These methods map the distribution of electrons within the molecule, which governs its properties and reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher polarizability, greater chemical reactivity, and potential biological activity. nih.gov
In substituted quinolines, the HOMO is typically localized over the quinoline ring system, while the LUMO's location can vary depending on the substituents. acs.org For dihalogenated quinolines, such as 8-benzyloxy-5,7-dibromoquinoline, the LUMO can be a σ* orbital centered on the carbon-bromine (C-Br) bonds. researchgate.net This indicates that these bonds are likely sites for nucleophilic attack or electron-transfer-induced cleavage. The presence of multiple halogen atoms (bromine and chlorine) on the this compound structure suggests a complex interplay of inductive and resonance effects that modulate the FMO energies. The eventual charge transfer interaction within the molecule is explained by the HOMO-LUMO energy gap. scirp.org
Table 1: Representative Frontier Molecular Orbital Energies for Halogenated Quinolines (Theoretical) Note: These are representative values based on DFT calculations for similar compounds and are intended for illustrative purposes.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.6 to -6.8 | Primarily localized on the π-system of the quinoline core. |
| LUMO | -1.8 to -2.0 | Potentially localized on the π-system or the σ orbitals of C-Br bonds. |
| Energy Gap (ΔE) | 4.6 to 5.0 | Indicates moderate chemical reactivity and kinetic stability. |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. These maps are invaluable for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic attack. In MEPs, red areas denote regions of high electron density (negative potential), often associated with heteroatoms like nitrogen, while blue areas indicate electron-deficient regions (positive potential), typically around hydrogen atoms or areas of positive charge concentration known as σ-holes. mdpi.com
For a molecule like this compound, the MEP would show a significant negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for protonation or coordination. researchgate.net The halogen atoms (Br and Cl) would exhibit dual characteristics. While highly electronegative, creating an electron-rich belt around their equators, they can also feature a region of positive electrostatic potential, or a σ-hole, along the axis of the C-X bond. mdpi.com This positive region allows for attractive, non-covalent interactions known as halogen bonding.
Intermolecular Interaction Energy Calculations
The arrangement of molecules in a crystal lattice is dictated by a balance of various intermolecular forces. Computational methods can quantify these forces, providing insight into the material's bulk properties.
Quantification of Dispersion and Electrostatic Forces in Crystal Structures
In the solid state, the crystal packing of halogenated aromatic compounds is stabilized by a combination of forces. These include electrostatic interactions (like hydrogen bonds and halogen bonds) and dispersion forces (van der Waals interactions), which encompass π-π stacking. mdpi.com Computational models can calculate the interaction energies between molecular pairs within the crystal to determine the contribution of each force. For similar chlorinated quinoline derivatives, calculations have shown that dispersion forces can be the dominant contributors to the stability of the crystal structure. mdpi.com
Halogen bonds (C-X···A, where X is a halogen and A is a Lewis base) and π-π stacking interactions between the aromatic quinoline rings are expected to be significant in the crystal structure of this compound. The strength of these interactions depends on the specific molecular arrangement and distances, which can be predicted and analyzed computationally. acs.org
Rationalization of Crystal Flexibility and Mechanical Properties
The mechanical properties of molecular crystals, such as flexibility, elasticity, and plasticity, are directly linked to their internal packing and the nature of their intermolecular interactions. nih.gov Crystals that possess slip planes, often facilitated by weak and isotropic interactions like dispersion forces, may exhibit plastic bending. nih.gov The presence of layered structures held together by weak forces allows layers to slide past one another under mechanical stress without fracturing the crystal. nih.gov
For this compound, the combination of strong, directional halogen bonds and weaker, non-directional π-π and van der Waals interactions could lead to complex mechanical behaviors. Polymorphism, the ability to crystallize in different forms, could further allow for the tuning of these mechanical properties. rsc.org Computational analysis helps to identify potential slip planes and predict how the crystal might respond to stress, rationalizing its flexibility or brittleness. nih.gov
Prediction of Chemical Reactivity Descriptors (e.g., pKa values, C-X bond strengths)
Computational chemistry provides powerful tools for predicting key reactivity descriptors, offering guidance for synthetic applications.
The basicity of the quinoline nitrogen (related to the pKa of its conjugate acid) is a crucial property. The presence of three electron-withdrawing halogen atoms on the this compound ring is expected to significantly decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to unsubstituted quinoline. The position of the halogen influences the extent of this effect; halogens closer to the nitrogen atom generally cause a greater reduction in basicity. researchgate.net
Furthermore, the relative strengths of the C-Br and C-Cl bonds are critical for predicting selectivity in cross-coupling reactions. Computational studies on dihaloquinolines have revealed that the carbon-halogen (C-X) bond dissociation energies for different halogen atoms on the fused benzo ring portion of the quinoline are often comparable. researchgate.net This lack of significant difference in bond strength can lead to a lack of selectivity in reactions like the Suzuki-Miyaura cross-coupling, where multiple couplings may occur. researchgate.net
Table 2: Predicted Chemical Reactivity Descriptors for this compound Note: Values are qualitative predictions based on established chemical principles and data from related compounds.
| Descriptor | Predicted Value / Characteristic | Rationale |
|---|---|---|
| pKa (conjugate acid) | Lower than quinoline | Strong electron-withdrawing effect of three halogen atoms reduces the basicity of the ring nitrogen. researchgate.net |
| C-Br Bond Strength | Relatively weak; comparable to each other | Susceptible to cleavage in cross-coupling reactions. DFT calculations on similar molecules show comparable C-X bond strengths on the benzo ring. researchgate.net |
| C-Cl Bond Strength | Generally stronger than C-Br bonds | Typically requires more forcing conditions for cleavage compared to C-Br bonds in cross-coupling reactions. |
| Reactivity towards Nucleophiles | C4 position is a likely site of attack | The LUMO is often localized on the C-X bonds, making them susceptible to nucleophilic attack. researchgate.netwuxibiology.com |
Applications in Advanced Materials and Organic Synthesis
Fluorescent and Luminescent Materials
The inherent fluorescent properties of the quinoline (B57606) ring system, combined with the influence of halogen substituents, make 3,4-dibromo-8-chloroquinoline a valuable core for designing novel photoluminescent materials.
Design of Novel Fluorophores based on Polyhalogenated Quinoline Cores
Polyhalogenated quinolines, including this compound, are instrumental in the design of new fluorescent molecules. The presence of multiple halogen atoms allows for regioselective modification through transition-metal-catalyzed cross-coupling reactions, enabling the creation of a diverse library of fluorophores. nih.gov The strategic placement of electron-donating and electron-accepting groups on the quinoline core allows for the fine-tuning of the photophysical properties of the resulting molecules. nih.gov For instance, the introduction of an electron-donating dimethylamino group at the 7-position can polarize the fluorophore, pushing electron density into the quinoline core and influencing its emission characteristics. nih.gov This rational design approach, facilitated by the polyhalogenated scaffold, has led to the development of novel dyes with tunable properties for various applications. nih.gov
Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Quinolines and their derivatives are significant components in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Polyarylquinolines derived from halogenated precursors can serve as emitting chromophores. mdpi.com The quinoline moiety can also function as an electron-acceptor unit in copolymers and oligomers, exhibiting intramolecular charge transfer (ICT), a crucial phenomenon for optoelectronic materials. mdpi.comresearchgate.net Furthermore, quinoline derivatives are employed as ligands for transition metal complexes, such as those of iridium, which are used in the development of OLEDs. mdpi.comresearchgate.net The ability to create donor-π-acceptor systems by linking the quinoline framework to aryl substituents makes these compounds highly attractive for creating materials with enhanced photo- and electroluminescent properties. nih.gov
Development of Fluorescent Probes and Sensors
The quinoline scaffold is a well-established platform for the development of fluorescent probes and sensors for detecting various analytes, including metal ions and changes in pH. nih.govmdpi.com The nitrogen atom in the quinoline ring can interact with target molecules, leading to detectable changes in fluorescence. nih.gov For example, quinoline-based fluorescent probes have been designed for the selective detection of Cu2+ ions. researchgate.net Polyhalogenated quinolines serve as key intermediates in the synthesis of these probes, allowing for the introduction of specific recognition moieties through cross-coupling reactions. nih.govresearchgate.net This synthetic versatility enables the creation of probes with high sensitivity and selectivity for a range of biological and environmental applications. nih.govmdpi.com
Building Blocks and Synthons in Complex Molecule Synthesis
The reactivity of the carbon-halogen bonds in this compound makes it a valuable intermediate for the construction of more complex heterocyclic systems.
Intermediate for Azoloquinolines and Thienoquinolines
This compound and its derivatives are key precursors in the synthesis of fused heterocyclic systems like azoloquinolines and thienoquinolines. These classes of compounds are of significant interest due to their potential biological activities. raco.catresearchgate.net For instance, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, a closely related compound, is used in the one-pot synthesis of methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate. mdpi.com This reaction involves a base-promoted conjugate addition–elimination with methyl mercaptoacetate, followed by cyclization. mdpi.com The resulting thienoquinoline can then undergo further functionalization. mdpi.com Similarly, various azoloquinoline derivatives can be accessed through transition metal-catalyzed reactions starting from halogenated quinolines. researchgate.net
Precursors for Polyaryl and Polystyryl Quinoline Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the elaboration of the this compound scaffold to produce polyaryl and polystyryl quinoline derivatives. nih.gov By reacting the di- or tri-halogenated quinoline with an excess of aryl or arylvinylboronic acids, multiple aryl or styryl groups can be introduced onto the quinoline core. mdpi.comnih.gov This method allows for the synthesis of a wide range of polysubstituted quinolines with tailored electronic and photophysical properties. nih.gov These polyaryl and polystyryl derivatives have applications as dyes, emitting chromophores, and components of optoelectronic materials. mdpi.comnih.gov
Ligands for Transition Metal Complexes
Quinoline derivatives are recognized as valuable ligands in coordination chemistry. researchgate.net The nitrogen atom in the quinoline ring acts as a Lewis base, capable of coordinating to a central metal ion. Polyarylquinolines, which can be synthesized from precursors like this compound, are considered promising candidates for forming stable and functional complexes with transition metals such as iridium, palladium, and platinum. researchgate.net These complexes are of significant interest for their applications in catalysis and materials science, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.netgrafiati.com
While this compound itself primarily acts as a substrate in many catalytic reactions, its derivatives are key components in the formation of catalytically active or photophysically interesting metal complexes.
Palladium: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings, polyhalogenated quinolines are common substrates. nih.govlibretexts.orgorganic-chemistry.org The catalytic cycle typically involves a Pd(0) species, often stabilized by phosphine (B1218219) ligands, which undergoes oxidative addition with the haloquinoline. libretexts.orgrsc.org For instance, the Suzuki-Miyaura coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde utilizes a PdCl₂(PPh₃)₂/PCy₃ catalyst system. nih.gov The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to accelerate the catalytic cycle. nih.govacs.org While the quinoline is the substrate here, derivatives of 8-quinoline have been incorporated into ligands for palladium catalysts, such as the (quinolin-8-yl)dimesitylborane ligand used in theoretical studies of Suzuki coupling. usd.edu
Iridium: Iridium complexes containing quinoline-based ligands are extensively studied for their photophysical properties and applications in photoredox catalysis and OLEDs. grafiati.comdur.ac.uk Polyarylquinolines, accessible from halogenated precursors, can be cyclometalated with iridium to form highly efficient phosphorescent emitters. researchgate.net For example, iridium(III) complexes with 4-phenylthieno[3,2-c]quinoline ligands—a heterocyclic system derivable from dibromo-chloroquinolines—have been synthesized and shown to be highly efficient red phosphors for OLEDs. rsc.org Similarly, other π-expansive quinoline-based ligands like 2,3-diphenylbenzo[g]quinoxaline (B13131610) have been used to create cationic iridium complexes for applications in photodynamic therapy. rsc.org
Platinum: Platinum(II) and Platinum(IV) complexes are central to coordination chemistry and have applications ranging from catalysis to medicine. nih.govnih.gov Heterocyclic ligands are commonly used to stabilize platinum centers and modulate their reactivity. nih.gov While direct examples using this compound as a ligand are not prominent, the broader class of quinoline-based N-heterocycles serves as effective ligands. nih.gov For instance, tridentate iminophosphine ligands react with Pt(II) precursors to form stable, square-planar complexes. rsc.org The development of organoplatinum chemistry showcases a wide array of ligand types that support different oxidation states and catalytic activities. wikipedia.org
The coordination of quinoline-based ligands to metal centers is a powerful strategy for designing advanced materials with tailored optical and electronic properties. researchgate.netnih.gov The resulting metal complexes, particularly those of iridium and lanthanides, are at the forefront of research in optoelectronics.
Research Findings:
Polyarylquinolines, which are readily synthesized from halogenated quinoline scaffolds, function as emitting chromophores and are integral components in optoelectronic materials. researchgate.netnih.gov The metalation of these polyaryl systems with iridium leads to cyclometalated complexes that show potential for use in OLEDs and novel electrophosphorescent devices. researchgate.net
Coordination polymers are another class of materials where quinoline ligands are employed. A series of 3D coordination polymers have been assembled from lanthanide ions (Nd, Eu, Tb, Er) and quinoline-2,4-dicarboxylate as a building block. mdpi.com These metal-organic frameworks (MOFs) exhibit structural diversity depending on the synthesis conditions. The resulting materials show interesting luminescence properties, with europium complexes emitting in the visible spectrum and neodymium and erbium complexes emitting in the near-infrared (NIR) range, making them suitable for various optoelectronic applications. mdpi.com The ability to tune the properties of these materials by selecting the metal ion and modifying the ligand structure highlights the importance of coordination chemistry in materials science. mdpi.comnumberanalytics.com
Table 2: Mentioned Chemical Compounds
Emerging Research Directions and Future Outlook
Development of Green Chemistry Approaches for Synthesis
Traditional methods for synthesizing quinoline (B57606) derivatives often rely on harsh conditions, toxic reagents, and energy-intensive processes, leading to significant chemical waste. acs.orgresearchgate.net The Skraup, Doebner-von Miller, and Friedländer syntheses, while foundational, are prime examples of reactions that are being re-evaluated through the lens of sustainability. ijpsjournal.comacs.orgiipseries.org The development of green chemistry approaches is paramount for the environmentally responsible production of 3,4-Dibromo-8-chloroquinoline and related compounds.
Future research is focused on several key areas to make quinoline synthesis more eco-friendly:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. ijpsjournal.comresearchgate.net For instance, the Friedländer synthesis has been successfully adapted using microwave irradiation, often in greener solvents like ethanol. mdpi.com
Benign Catalysts and Solvents: There is a growing shift towards using environmentally friendly catalysts, such as formic acid, and replacing hazardous solvents with greener alternatives like water or bio-based solvents. ijpsjournal.comresearchgate.netiipseries.org Solid acid catalysts like Nafion NR50 have also been employed to facilitate cleaner reactions. mdpi.com
| Aspect | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Green Approaches |
|---|---|---|
| Conditions | Harsh (high temperatures, strong acids). researchgate.net | Milder reaction conditions. ijpsjournal.com |
| Energy | High energy consumption. ijpsjournal.com | Energy-efficient (microwave, ultrasound). ijpsjournal.comresearchgate.net |
| Catalysts/Reagents | Often uses toxic and expensive reagents/oxidants. acs.org | Environmentally benign catalysts (e.g., formic acid, solid acids). ijpsjournal.commdpi.com |
| Solvents | Use of toxic and volatile organic solvents. acs.org | Green solvents (water, ethanol, solvent-free). ijpsjournal.comresearchgate.net |
| Waste | Generates significant byproducts and waste. acs.org | Reduced waste generation, higher atom economy. researchgate.net |
| Efficiency | Longer reaction times, tedious work-up. acs.org | Shorter reaction times, simpler work-up. researchgate.net |
Exploration of Novel Functionalizations and Reactivity Patterns
The utility of this compound as a synthetic intermediate stems from the differential reactivity of its halogen substituents. This allows for selective, stepwise functionalization, making it a powerful tool for building complex molecules. The bromine atoms, particularly at the 3- and 4-positions, and the chlorine atom at the 8-position can be targeted by various reactions. vulcanchem.com
Future research will likely focus on:
Site-Selective Cross-Coupling: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are pivotal for forming new carbon-carbon bonds. vulcanchem.comnih.gov Research is ongoing to refine catalyst systems that can selectively target one halogen over another. For instance, the C-Br bonds are generally more reactive in such couplings than the C-Cl bond, allowing for sequential modifications. acs.org
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring facilitates SNAr reactions, especially at positions activated by electron-withdrawing groups. vulcanchem.com The chlorine atom at C-8 or the halogens at C-4 could be targets for substitution by nucleophiles like amines or alkoxides.
C-H Functionalization: Modern synthetic methods increasingly target the direct functionalization of carbon-hydrogen bonds. nih.gov For quinoline N-oxides, C8-selective arylation has been demonstrated, showcasing a pathway to introduce new groups without pre-existing halogen handles. acs.org
Borylation Reactions: The introduction of boron-containing functional groups, such as through palladium-catalyzed borylation of chloroquinolines, opens up new avenues for subsequent modifications and the development of novel pharmacological agents. rsc.org
| Reaction Type | Reactive Site(s) | Description and Significance | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C3-Br, C4-Br, C8-Cl | Forms C-C bonds by coupling with boronic acids. Allows for the introduction of aryl or vinyl groups. C-Br bonds are typically more reactive than C-Cl. | vulcanchem.comnih.govrsc.org |
| Nucleophilic Aromatic Substitution (SNAr) | C4, C8 | Substitution of a halogen by a nucleophile (e.g., amines, alkoxides). The electron-withdrawing quinoline ring activates these positions. | vulcanchem.com |
| Heck Coupling | C3-Br, C4-Br, C8-Cl | Forms C-C bonds by coupling with alkenes, useful for creating extended π-systems. | researchgate.net |
| Sonogashira Coupling | C3-Br, C4-Br, C8-Cl | Coupling with terminal alkynes to introduce alkynyl groups, important for creating linear, rigid structures. | researchgate.net |
| Borylation | C8-Cl (potentially C-Br) | Introduction of a boronate ester group, creating a versatile intermediate for further Suzuki couplings or other transformations. | rsc.org |
Advanced Computational Predictions and Experimental Validation
The synergy between computational chemistry and experimental work is accelerating the discovery and development of new materials. For a molecule like this compound, computational models are invaluable for predicting its behavior and guiding synthetic efforts.
Key aspects of this research direction include:
Computational Modeling: Techniques like Density Functional Theory (DFT) are used to predict a range of properties, including electronic structure (HOMO/LUMO energy levels), molecular geometry, and reactivity sites. nsf.gov These calculations can help rationalize the observed regioselectivity in functionalization reactions and predict the photophysical properties of new derivatives. nsf.govmdpi.com
Experimental Validation: The credibility of computational models hinges on experimental validation. numberanalytics.com This is an iterative process where predictions from models are rigorously compared with data from laboratory experiments. numberanalytics.comnih.gov For example, predicted NMR shifts, UV-Vis absorption spectra, and reaction outcomes are compared against results obtained from synthesized compounds. vulcanchem.comliverpool.ac.uk Discrepancies between prediction and reality help refine the computational models, making them more accurate. nih.govresearchgate.net This validation process builds confidence in the model's ability to predict the properties of yet-to-be-synthesized molecules, saving time and resources. liverpool.ac.uk
| Predicted Property (Computational) | Methodology | Experimental Validation Technique |
|---|---|---|
| Molecular Geometry & Bond Strengths | DFT Optimization | X-ray Crystallography |
| Electronic Transitions (Absorption Spectra) | Time-Dependent DFT (TD-DFT) | UV-Vis Spectroscopy. vulcanchem.com |
| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method | ¹H and ¹³C NMR Spectroscopy. vulcanchem.com |
| Reaction Pathways & Barriers | Transition State Theory, DFT | Kinetic studies, yield analysis of competing reactions. |
| Electron Density & Reactivity Sites | DFT, Mulliken Population Analysis | Site-selective functionalization experiments. |
Applications in areas requiring precise molecular architecture and tunable electronic properties
The ability to selectively functionalize this compound makes it an ideal scaffold for constructing molecules with precise three-dimensional shapes and finely tuned electronic properties. This opens the door to a wide range of advanced applications.
Future applications are envisioned in:
Materials Science: By attaching different functional groups (electron-donating or -withdrawing) through cross-coupling reactions, the electronic properties of the quinoline core can be systematically altered. nih.govresearchgate.net This "push-pull" system is crucial for developing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.net Polyhalogenated precursors are often the starting point for creating these π-extended conjugated systems. researchgate.netresearchgate.net
Photovoltaics: Quinoline derivatives are being explored for use in dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov Their structural flexibility allows for the tuning of optoelectronic properties to optimize light absorption and charge transport. nih.gov
Fluorescent Probes: The quinoline scaffold is a component of many fluorescent molecules. mechotech.in By attaching specific recognition units, derivatives of this compound could be developed as highly sensitive and selective fluorescent sensors for detecting ions or biomolecules. nih.gov
Medicinal Chemistry: While direct therapeutic applications are outside the scope of this discussion, the role of this compound as a building block is critical. mdpi.com Its rigid structure and potential for diverse functionalization allow it to be used as a core scaffold in rational drug design to create complex molecules that can bind to specific biological targets with high affinity and selectivity. mdpi.com
| Application Area | Key Molecular Property | Rationale |
|---|---|---|
| Organic Electronics (OLEDs) | Tunable HOMO/LUMO levels, π-conjugated structure. | Allows for the creation of materials with specific energy gaps for efficient light emission in different colors. researchgate.netresearchgate.net |
| Organic Semiconductors | Rigid, planar structure and potential for π-stacking. | Facilitates charge transport, which is essential for applications in organic field-effect transistors (OFETs). |
| Fluorescent Sensors | Potential for tunable fluorescence and sites for attaching recognition moieties. | Enables the design of probes that change their fluorescent properties upon binding to a specific analyte. nih.gov |
| Scaffolds for Drug Discovery | Precise 3D architecture and multiple points for functionalization. | Serves as a rigid core to which various pharmacophores can be attached to optimize binding with biological targets. mdpi.com |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 3,4-Dibromo-8-chloroquinoline?
- Answer : Characterization should include infrared (IR) spectroscopy to identify functional groups (e.g., C-Br, C-Cl stretches near 500–800 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent positions and electronic environments. For example, ¹³C NMR can distinguish between brominated and chlorinated carbons due to distinct chemical shifts. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, particularly diagnostic peaks for halogen loss (e.g., Br fragments at ~79/81 m/z). Cross-validate data with computational tools like DFT for structural assignments .
Q. How can researchers ensure synthetic purity of this compound?
- Answer : Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization using ethanol or acetonitrile. Monitor purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. For halogenated quinolines, ensure halogen-specific detectors (e.g., X-ray fluorescence) are used to confirm stoichiometry .
Q. What are the stability considerations for handling this compound?
- Answer : Store under inert atmosphere (argon) at –20°C to prevent decomposition. Avoid prolonged exposure to light, as UV radiation may induce dehalogenation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, monitored via TLC or HPLC. Use amber glassware and desiccants during storage .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Answer : Regioselective bromination/chlorination requires directed metalation strategies . For example, use lithiation at the 8-position of quinoline (directed by chlorine’s electron-withdrawing effect), followed by electrophilic bromine quenching at the 3- and 4-positions. Optimize reaction temperature (–78°C to 0°C) and electrophile stoichiometry (2.2 equiv Br₂) to minimize over-halogenation. Validate selectivity via NOE NMR or X-ray crystallography .
Q. What computational methods aid in predicting reactivity of this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic effects, such as charge distribution at brominated vs. chlorinated sites.Molecular docking predicts interactions with biological targets (e.g., enzyme active sites), guiding SAR studies. Pair withHammett substituent constants (σ values for Br/Cl) to rationalize reaction kinetics .
Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?
- Answer : Contradictions may arise from polymorphism or solvent inclusion in crystals. Re-evaluate single-crystal X-ray diffraction (SC-XRD) data (CCDC deposition recommended) and compare with solid-state NMR. For solution-state discrepancies, use variable-temperature NMR to probe dynamic effects (e.g., rotational barriers). Cross-reference with IR/Raman spectra to confirm bond vibrations .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Answer : For nucleophilic substitution (e.g., Suzuki coupling), protect reactive halogens (Br vs. Cl) using temporary directing groups (e.g., Boc-protected amines). Alternatively, employ transition-metal catalysts (Pd-XPhos) with tailored ligands to enhance selectivity. Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates .
Q. How does the electronic interplay between bromine and chlorine substituents influence pharmacological activity?
- Answer : Bromine’s higher electronegativity and larger atomic radius enhance π-π stacking in enzyme pockets, while chlorine improves metabolic stability. Test via in vitro assays (e.g., CYP450 inhibition) and correlate with HOMO-LUMO gaps from DFT. Compare with mono-halogenated analogs to isolate substituent effects .
Methodological Notes
- Synthetic Protocols : Optimize lithiation conditions using anhydrous THF and LiTMP for higher yields .
- Analytical Cross-Validation : Combine SC-XRD with 2D NMR (HSQC, HMBC) for unambiguous assignments .
- Safety : Follow H313/H333 precautions (avoid inhalation/skin contact) and dispose of halogenated waste via certified contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
